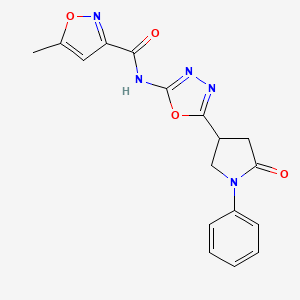

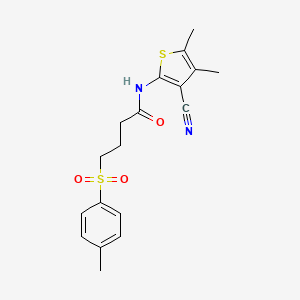

N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-tosylbutanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(3-Cyano-4,5-dimethyl-2-thienyl)acetamide” is a useful research chemical with the molecular formula C9H10N2OS and a molecular weight of 194.25 . It has a complexity of 258 and a topological polar surface area of 81.1 .

Synthesis Analysis

While specific synthesis information for “N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-tosylbutanamide” was not found, a related compound, “N-(3-cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide”, was synthesized using a two-stage protocol with simple, convenient transformations and commercially available reagents .Molecular Structure Analysis

The molecular structure of “N-(3-Cyano-4,5-dimethyl-2-thienyl)acetamide” includes 14 non-H bonds, 7 multiple bonds, 1 double bond, 1 triple bond, 5 aromatic bonds, 1 five-membered ring, 1 secondary amide (aliphatic), 1 primary amine (aliphatic), 1 nitrile (aromatic), and 1 Thiophene .Physical And Chemical Properties Analysis

“N-(3-Cyano-4,5-dimethyl-2-thienyl)acetamide” has a molecular weight of 194.25 and a molecular formula of C9H10N2OS . It has a complexity of 258 and a topological polar surface area of 81.1 .Scientific Research Applications

Synthesis and Biological Activity

A series of N-l,N′-(n + 2)-bis[3-cyano(ethoxycarbonyl)-4,5-dimethylthiophen-2-yl]alkanediamides were synthesized, showcasing anti-inflammatory and analgesic activities, highlighting the chemical's potential for therapeutic applications beyond its basic structure (Avakyan et al., 2005).

Antioxidant and Anti-inflammatory Activities

Novel compounds, ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylates, demonstrated significant in vitro antioxidant and in vivo anti-inflammatory activities, indicating a promising avenue for the development of new anti-inflammatory drugs (Madhavi & Sreeramya, 2017).

Organic Sensitizers for Solar Cells

The molecule's structural component was utilized in engineering novel organic sensitizers for solar cell applications, showing high incident photon to current conversion efficiency, which is critical for enhancing solar energy capture and conversion efficiencies (Kim et al., 2006).

Antimicrobial Activities

A series of (cyano-NNO-azoxy)pyrazole derivatives linked with thiophene showed interesting antifungal activities, especially against Candida species resistant to azoles, suggesting the potential for developing new antifungal agents (Boschi et al., 2011).

Antitumor Evaluation

2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide and its derivatives were synthesized and evaluated for antiproliferative activity against various human cancer cell lines, showing high inhibitory effects, which opens up new possibilities for cancer therapy (Shams et al., 2010).

Mechanism of Action

While the mechanism of action for “N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-tosylbutanamide” is not known, a related compound, “N-(3-cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide”, was evaluated in silico using molecular docking. The results suggest that it could be a possible 5-lipoxygenase (5-LOX) inhibitor .

Future Directions

The related compound, “N-(3-cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide”, is of great interest for further structure optimization and in-depth studies as a possible 5-lipoxygenase (5-LOX) inhibitor . This suggests that “N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-tosylbutanamide” and similar compounds could also be of interest in future research.

properties

IUPAC Name |

N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-(4-methylphenyl)sulfonylbutanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O3S2/c1-12-6-8-15(9-7-12)25(22,23)10-4-5-17(21)20-18-16(11-19)13(2)14(3)24-18/h6-9H,4-5,10H2,1-3H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNQCVSFOYBQHKO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=C(C(=C(S2)C)C)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-tosylbutanamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-Methoxyphenyl)-4-(methylthio)pyrazolo[1,5-a]pyrazine](/img/structure/B2799837.png)

![2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(propan-2-yl)phenyl]acetamide](/img/structure/B2799838.png)

![{1-methyl-5-[(4-methylphenyl)sulfanyl]-3-phenyl-1H-pyrazol-4-yl}methyl N-(4-chlorophenyl)carbamate](/img/structure/B2799842.png)

![4-{9-methyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}-N-[2-(4-sulfamoylphenyl)ethyl]butanamide](/img/structure/B2799843.png)

![N-(2,4-difluorophenyl)-3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2799844.png)

![1-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)ethanone oxalate](/img/structure/B2799847.png)

![N-{2-[4-(prop-2-yn-1-yl)piperazin-1-yl]ethyl}benzenesulfonamide](/img/structure/B2799852.png)